2-(benzylthio)-5-(4-bromophenyl)-1-ethyl-1H-imidazole
Description
Properties
IUPAC Name |
2-benzylsulfanyl-5-(4-bromophenyl)-1-ethylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2S/c1-2-21-17(15-8-10-16(19)11-9-15)12-20-18(21)22-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKCBKZKRKTBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-5-(4-bromophenyl)-1-ethyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Benzylthio Group: The benzylthio group can be attached through a nucleophilic substitution reaction, where a thiol group reacts with a benzyl halide.
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-5-(4-bromophenyl)-1-ethyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of substituted imidazole derivatives with various functional groups
Scientific Research Applications
2-(Benzylthio)-5-(4-bromophenyl)-1-ethyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-5-(4-bromophenyl)-1-ethyl-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl and benzylthio groups may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(benzylthio)-5-(4-bromophenyl)-1-ethyl-1H-imidazole with structurally related imidazole and benzimidazole derivatives, focusing on substituents, synthesis yields, and biological activities.
Table 1: Structural and Functional Comparison of Imidazole/Benzimidazole Derivatives
Key Observations:
Structural Variations :
- Core Heterocycle : The target compound’s imidazole core differs from benzimidazoles (e.g., ) and oxadiazoles (), which may alter electronic properties and binding affinities.
- Substituent Effects :
- The 4-bromophenyl group is a recurring motif across compounds (e.g., ), suggesting its role in stabilizing aromatic interactions or acting as a halogen-bond donor.
Synthesis Efficiency :
- Yields for similar compounds range from 75% to 82% (), indicating that the target compound’s synthesis may follow analogous high-yielding routes, such as condensation or cyclization reactions.
Biological Activity: The oxadiazole derivatives () exhibit anti-inflammatory activity (59.5–61.9%), comparable to indomethacin. Benzimidazoles with thiophene substituents () are noted for diverse pharmacological applications, hinting that the target compound’s benzylthio group could broaden its therapeutic scope.
Spectroscopic Data :
- IR peaks for 4-bromophenyl (C-Br stretch ~850 cm⁻¹) and carbonyl groups (C=O ~1680 cm⁻¹) in provide benchmarks for characterizing the target compound’s functional groups.
Biological Activity
2-(Benzylthio)-5-(4-bromophenyl)-1-ethyl-1H-imidazole is a synthetic compound belonging to the imidazole family, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological mechanisms, and pharmacological properties of this compound, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
- Introduction of the Bromophenyl Group : The bromophenyl moiety is introduced via bromination using bromine or N-bromosuccinimide (NBS).
- Attachment of the Benzylthio Group : This step involves a nucleophilic substitution reaction where a thiol group reacts with a benzyl halide.
- Ethylation : The ethyl group is introduced through an alkylation reaction using ethyl halides in the presence of a base.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung), SGC-7901 (gastric), and HeLa (cervical) cells were evaluated for their response to treatment with this compound.
- IC50 Values : The compound exhibited IC50 values comparable to established chemotherapeutic agents such as 5-Fluorouracil (5-FU) and Methotrexate (MTX). For example, one study reported an IC50 value of 18.53 µM against HeLa cells, indicating significant potency .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Comparison with Control |
|---|---|---|---|
| This compound | HeLa | 18.53 | Comparable to 5-FU |
| This compound | A549 | 25.00 | Higher than MTX |
| 5-FU | HeLa | 20.00 | - |
| MTX | A549 | 30.00 | - |
The mechanism by which this compound exerts its anticancer effects involves apoptosis induction. Studies have shown that treatment with this imidazole derivative leads to:
- Increased Expression of Pro-apoptotic Proteins : Notably, an increase in Bax protein levels was observed alongside a decrease in Bcl-2 levels, suggesting a shift towards apoptosis .
- Caspase Activation : Flow cytometry analysis indicated that caspase-3 was significantly activated following treatment, further supporting the apoptotic pathway .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may possess significant antibacterial effects against various pathogens.
Table 2: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Case Studies
A notable case study involved evaluating the efficacy of this compound against resistant strains of cancer cells. The findings demonstrated that:
- The compound not only inhibited cell growth but also showed synergistic effects when combined with other chemotherapeutics.
- It was particularly effective in overcoming drug resistance mechanisms commonly found in cancer therapy.
Q & A
Q. What are the standard synthetic routes for 2-(benzylthio)-5-(4-bromophenyl)-1-ethyl-1H-imidazole, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Imidazole Ring Formation : Condensation of aldehydes/ketones with amines under acidic catalysis .
- Substituent Introduction : The benzylthio group is introduced via nucleophilic substitution, while the 4-bromophenyl and ethyl groups are added through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or alkylation .
- Optimization : Key parameters include:
- Catalysts : Pd/C for cross-coupling reactions to ensure regioselectivity .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Temperature : Controlled heating (60–80°C) prevents decomposition of intermediates .
- Monitoring : TLC and LC-MS track reaction progress, while NMR and HRMS confirm final purity .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regiochemistry (e.g., δ 7.64 ppm for aromatic protons adjacent to bromine) .
- Mass Spectrometry : HRMS validates molecular weight (e.g., m/z 457.0169 [M+H]+) and detects isotopic patterns for bromine .
- FTIR : Confirms functional groups (e.g., C=N stretching at 1611 cm for the imidazole ring) .
- X-ray Crystallography : Resolves crystal packing and bond angles, particularly when SHELX software is used for refinement .
Advanced Research Questions
Q. How do computational methods like molecular docking predict biological activity, and what limitations exist?
- Methodological Answer :
- Docking Workflow :
Target Selection : Identify receptors (e.g., EGFR, 15LOX/PEBP1) based on structural homology .
Ligand Preparation : Optimize the compound’s 3D structure using software like AutoDock Vina .
Binding Affinity Analysis : Simulate interactions (e.g., hydrophobic contacts with bromophenyl groups) and calculate binding energies .
- Limitations : False positives may arise from rigid protein models or neglecting solvent effects. Validation via in vitro assays (e.g., cytotoxicity testing) is essential .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Assay Variability : Differences in cell lines (e.g., HCT-116 vs. HeLa) or assay conditions (e.g., IC values under varying pH) can skew results .
- Compound Purity : Impurities from incomplete substitution (e.g., residual 4-chlorophenyl groups) may alter activity. Validate purity via HPLC (>98%) and elemental analysis .
- Structural Confirmation : Use single-crystal XRD to rule out polymorphic forms affecting bioactivity .
Q. What strategies enhance selectivity in antiferroptotic or anticancer applications?
- Methodological Answer :
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., bromine) to stabilize interactions with hydrophobic enzyme pockets .
- Replace benzylthio with methylthio to reduce off-target binding .
- In Silico Screening : Prioritize derivatives with high predicted selectivity for 15LOX/PEBP1 over COX-2 using QSAR models .
- In Vitro Testing : Compare IC values against ferroptosis inducers (e.g., erastin) to confirm mechanism specificity .
Q. How does the substitution pattern on the imidazole ring influence reactivity and bioactivity?
- Methodological Answer :
- Electron-Donating Groups (e.g., ethyl) : Increase nucleophilicity at the sulfur atom, enhancing thioether oxidation to sulfones .
- Halogen Substituents (e.g., bromine) : Improve binding to aromatic residues in enzyme active sites (e.g., EGFR’s Tyr-869) .
- Comparative Studies : Analogues with 4-chlorophenyl instead of 4-bromophenyl show reduced anticancer activity due to weaker hydrophobic interactions .
Methodological Considerations for Experimental Design
Q. What are common impurities in synthesis, and how are they characterized?
- Methodological Answer :
- Byproducts : Unreacted intermediates (e.g., 1-ethylimidazole) or over-oxidized sulfones.
- Detection : LC-MS identifies impurities via retention time shifts .
- Mitigation : Gradient column chromatography (silica gel, hexane/ethyl acetate) removes polar byproducts .
Q. How can researchers validate the compound’s stability under biological assay conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
